![molecular formula C10H23NO3 B12583144 N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine CAS No. 602261-73-4](/img/structure/B12583144.png)
N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine is a chemical compound with the molecular formula C7H17NO3. . This compound is characterized by its clear, colorless to light yellow liquid form and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine typically involves the reaction of ethylamine with tri(ethylene glycol) methyl ether. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of solvents such as water, DMSO, DMF, or DCM, and the reaction is typically performed at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and the product is often purified using techniques such as ultrafiltration or size exclusion chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted compounds .
Aplicaciones Científicas De Investigación
N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Utilized in the synthesis of biologically active compounds and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new bonds. It can also participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine include:
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: A compound with similar ethoxy groups but different substitution patterns.
2-[2-(2-Azidoethoxy)ethoxy]ethanamine: A compound with azido groups instead of methoxy groups.
Uniqueness
This compound is unique due to its specific combination of ethoxy and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Propiedades
Número CAS |
602261-73-4 |
|---|---|
Fórmula molecular |
C10H23NO3 |
Peso molecular |
205.29 g/mol |
Nombre IUPAC |
N-ethyl-N-[2-(2-methoxyethoxy)ethoxymethyl]ethanamine |
InChI |
InChI=1S/C10H23NO3/c1-4-11(5-2)10-14-9-8-13-7-6-12-3/h4-10H2,1-3H3 |
Clave InChI |
LGIBSIGZLQUJHA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)COCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12583064.png)
![2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one](/img/structure/B12583071.png)
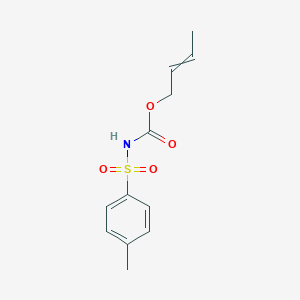
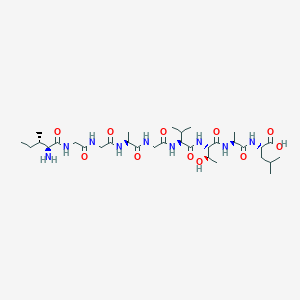
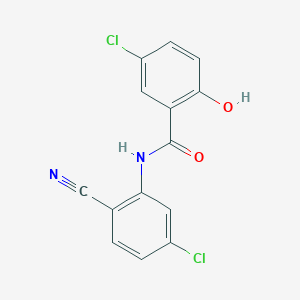
![4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol](/img/structure/B12583098.png)
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
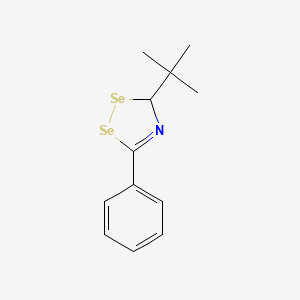
![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)

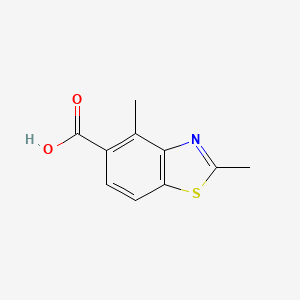
![2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B12583142.png)

![Azireno[1,2-a]quinoline](/img/structure/B12583154.png)
